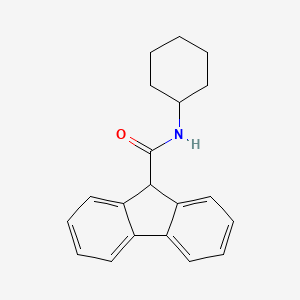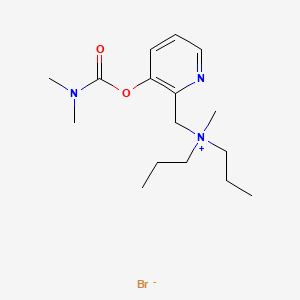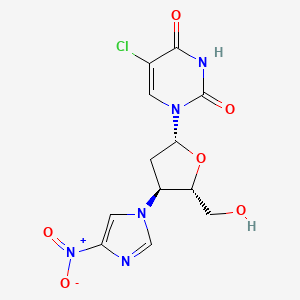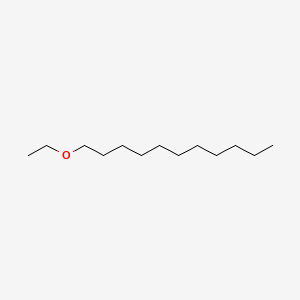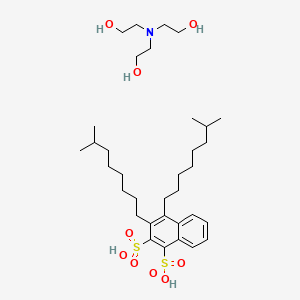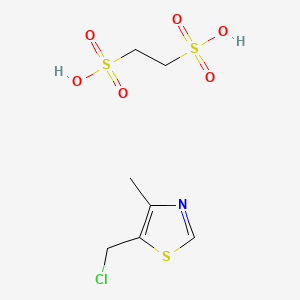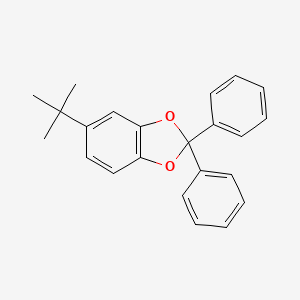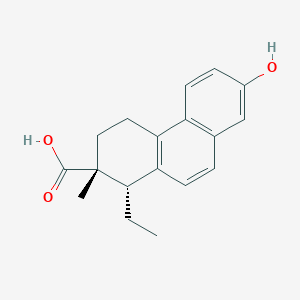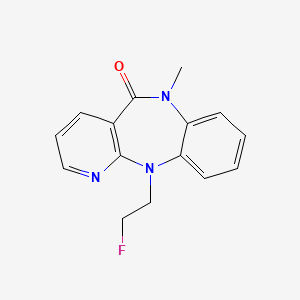
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride: is a chemical compound known for its significant pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as n-heptane, in the presence of metallic sodium. The reaction conditions include maintaining an anhydrous environment and using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Research focuses on its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
作用机制
The mechanism of action of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as a competitive inhibitor, blocking the binding of acetylcholine to these receptors. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects, including anticholinergic effects such as mydriasis, tachycardia, and xerostomia .
相似化合物的比较
3-Quinuclidinyl benzilate:
Atropine: Another anticholinergic compound used in medicine for its effects on the parasympathetic nervous system.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Uniqueness: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to act as a competitive inhibitor of muscarinic acetylcholine receptors makes it valuable for research and potential therapeutic applications .
属性
CAS 编号 |
102338-80-7 |
|---|---|
分子式 |
C22H26ClNO3 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,16-17,20,25H,12-15H2,1H3;1H |
InChI 键 |
VLQJMXTYEGGKEY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


